2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride

Catalog No.
S916672
CAS No.
1172252-57-1
M.F
C7H12ClNO2
M. Wt
177.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochlo...

CAS Number

1172252-57-1

Product Name

2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride

IUPAC Name

2-azaspiro[3.3]heptane-6-carboxylic acid;hydrochloride

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)5-1-7(2-5)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H

InChI Key

YLNGFCGWPXZLRU-UHFFFAOYSA-N

SMILES

C1C(CC12CNC2)C(=O)O.Cl

Canonical SMILES

C1C(CC12CNC2)C(=O)O.Cl

2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride is a heterocyclic compound characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring. This compound is classified as an amino acid derivative and features a carboxylic acid functional group, making it relevant in various organic synthesis and medicinal chemistry applications. Its molecular formula is C7H12ClNO2C_7H_{12}ClNO_2 with a molecular weight of approximately 177.63 g/mol .

There is no current information available on the specific mechanism of action of AZA-6-COOH•HCl. Without knowledge of its biological activity or applications, it's difficult to speculate on its mechanism.

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Consult with a safety officer or chemist familiar with the handling of organic compounds.

The chemical behavior of 2-azaspiro[3.3]heptane-6-carboxylic acid hydrochloride is primarily influenced by its functional groups. The carboxylic acid group can participate in typical acid-base reactions, forming salts or esters when reacted with bases or alcohols, respectively. Additionally, the nitrogen atom in the spirocyclic structure may engage in nucleophilic substitutions, facilitating further derivatization and modification of the compound for various applications in drug design and synthesis .

The synthesis of 2-azaspiro[3.3]heptane-6-carboxylic acid hydrochloride involves constructing both four-membered rings in the spirocyclic scaffold through a series of reactions involving 1,3-bis-electrophiles and 1,1-N bis-nucleophiles. This method allows for the formation of the complex ring structure that characterizes this compound. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity of the final product .

This compound has garnered interest primarily due to its potential applications in medicinal chemistry and organic synthesis. As a sterically constrained amino acid, it may serve as a building block for designing novel pharmaceuticals or biologically active molecules. Its unique structural features could also facilitate research into new therapeutic agents targeting specific biological pathways .

Several compounds share structural similarities with 2-azaspiro[3.3]heptane-6-carboxylic acid hydrochloride, particularly within the class of spirocyclic amino acids. Notable similar compounds include:

  • 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride: This compound features an additional amino group that may enhance its biological activity compared to 2-azaspiro[3.3]heptane-6-carboxylic acid hydrochloride.
  • Cyclohexylalanine: A cyclic amino acid that provides a different steric environment but shares some properties with spirocyclic compounds.
  • Proline: An important amino acid known for its unique cyclic structure; while not directly comparable, it serves as a basis for understanding steric constraints in amino acids.

Unique Features

The uniqueness of 2-azaspiro[3.3]heptane-6-carboxylic acid hydrochloride lies in its specific spirocyclic configuration combined with the carboxylic acid functional group, which may offer distinct advantages in ligand design and biological interactions compared to other similar compounds.

The construction of azaspiro[3.3]heptane frameworks represents a significant synthetic challenge in contemporary organic chemistry, requiring precise control over ring formation and stereochemistry [1]. Multiple strategic approaches have been developed to access these valuable spirocyclic scaffolds, each offering distinct advantages in terms of efficiency, selectivity, and functional group tolerance.

Ring-closing metathesis has emerged as a particularly powerful methodology for spirocyclic construction [2] [3]. The approach utilizes geminal diallyl derivatives as key precursors, which undergo cyclization in the presence of ruthenium-based Grubbs catalysts under mild conditions [4]. The reaction proceeds through a well-defined mechanism involving metathesis of the terminal alkenes to form the spirocyclic core with high regioselectivity [5]. Yields typically range from 80-92% when employing first-generation Grubbs catalyst in dichloromethane at room temperature [5]. The methodology demonstrates remarkable versatility, as evidenced by successful multiple ring-closing metathesis reactions that can generate complex polyspirocyclic systems in a single operation [5].

Base-mediated cyclization strategies constitute another fundamental approach to azaspiro[3.3]heptane construction [6] [7]. These methods typically involve the reaction of 1,3-bis-electrophiles with appropriate nucleophiles under controlled basic conditions [7]. The cyclization of tribromopentaerythritol with p-toluenesulfonamide represents a particularly well-established protocol, proceeding under potassium carbonate catalysis in dimethyl sulfoxide at elevated temperatures of 90-120°C [6]. This approach has demonstrated scalability, with total yields reaching 41% over multiple steps and proving amenable to large-scale preparation [6].

Photochemical cycloaddition methodologies have gained prominence for their ability to construct spirocyclic frameworks under exceptionally mild conditions [1]. The visible-light-induced intramolecular [2+2] cycloaddition of methylenecyclopropanes catalyzed by polypyridyl iridium(III) complexes provides access to spiro[2.3] and [3.3] cyclic frameworks with excellent yields of 70-85% [1]. This protocol demonstrates broad substrate scope and enables the preparation of complex multi-spiral compounds containing dispiro frameworks that are challenging to access through conventional methods [1].

MethodStarting MaterialCatalyst/ConditionsYield (%)Key Features
Ring-Closing MetathesisGeminal diallyl derivativesGrubbs catalyst, dichloromethane, room temperature80-92High regioselectivity, multiple ring-closing metathesis possible
Cyclization with p-toluenesulfonamideTribromopentaerythritolPotassium carbonate, dimethyl sulfoxide, 90-120°C41-81Scalable process, tosyl protection
Base-mediated cyclizationBis-electrophiles with nucleophilesVarious bases, controlled conditions60-85Flexible ring sizes, mild conditions
Photochemical [2+2] cycloadditionMethylenecyclopropanesIridium(III) catalyst, visible light70-85Stereoselective, mild conditions

Lithium Aluminum Hydride-Mediated Reduction Pathways

Lithium aluminum hydride represents one of the most versatile and powerful reducing agents in the synthesis of azaspiro[3.3]heptane derivatives, particularly for the transformation of carboxylic acid derivatives and related functional groups [8] [9]. The exceptional reducing power of lithium aluminum hydride stems from its ability to deliver hydride nucleophiles to electrophilic carbon centers, enabling reductions that are not achievable with milder reducing agents such as sodium borohydride [8].

The reduction of carboxylic acids by lithium aluminum hydride proceeds through a well-established mechanism involving nucleophilic addition of hydride to the carbonyl carbon [8] [9]. The reaction typically requires tetrahydrofuran as solvent and operates optimally at temperatures ranging from 0-20°C [6]. Primary alcohols are obtained in excellent yields of 85-95%, representing a decrease in oxidation state from +3 to +1 at the former carbonyl carbon [9]. This transformation is particularly valuable in azaspiro[3.3]heptane synthesis, where carboxylic acid functionalities must be reduced to enable further synthetic manipulations [6].

Ester reduction constitutes another critical application of lithium aluminum hydride in azaspiro chemistry [8]. The mechanism involves nucleophilic acyl substitution followed by reduction of the resulting aldehyde intermediate [9]. Reactions are typically conducted in refluxing tetrahydrofuran, affording primary alcohols in outstanding yields of 90-98% [8]. The high efficiency of this transformation makes it particularly attractive for large-scale syntheses of azaspiro[3.3]heptane intermediates [10].

Amide reduction by lithium aluminum hydride provides direct access to primary amines, which are essential building blocks in azaspiro chemistry [8] [9]. The reaction proceeds through nucleophilic substitution followed by reduction, requiring reflux conditions in tetrahydrofuran [9]. Yields typically range from 80-90%, and the methodology tolerates a variety of substitution patterns on the azaspiro framework [11]. This transformation has proven particularly valuable in the synthesis of amine fragments for pharmaceutical applications [11].

SubstrateProductConditionsYield (%)Mechanism
Carboxylic acidsPrimary alcoholsLithium aluminum hydride, tetrahydrofuran, 0-20°C85-95Nucleophilic addition, hydride transfer
EstersPrimary alcoholsLithium aluminum hydride, tetrahydrofuran, reflux90-98Nucleophilic substitution, reduction
AmidesPrimary aminesLithium aluminum hydride, tetrahydrofuran, reflux80-90Nucleophilic substitution, reduction
NitrilesPrimary aminesLithium aluminum hydride, tetrahydrofuran, reflux75-85Nucleophilic addition, reduction
Acid chloridesPrimary alcoholsLithium aluminum hydride, tetrahydrofuran, 0°C90-95Nucleophilic substitution, reduction

The synthetic utility of lithium aluminum hydride extends to nitrile reduction, providing another route to primary amines in azaspiro systems [8] [9]. The mechanism involves nucleophilic addition to the nitrile carbon followed by protonation during aqueous workup [9]. While yields are somewhat lower at 75-85% compared to other functional groups, this transformation remains valuable for accessing amino-functionalized azaspiro derivatives [8].

Tosyl Protection/Deprotection Sequences in Intermediate Functionalization

Tosyl protection represents a cornerstone strategy in azaspiro[3.3]heptane synthesis, providing robust protection for nitrogen nucleophiles during multi-step synthetic sequences [12] [11]. The tosyl group exhibits exceptional stability under a wide range of reaction conditions while remaining amenable to selective removal when desired [13].

The tosylation of primary amines in azaspiro systems proceeds with high efficiency using tosyl chloride in the presence of triethylamine and 4-dimethylaminopyridine [6]. This reaction typically affords N-tosyl derivatives in yields of 91%, demonstrating the reliability of this protection strategy [6]. The tosyl group provides several key advantages including enhanced solubility, improved crystallinity for purification purposes, and protection against unwanted side reactions during subsequent synthetic transformations [12].

Tosyl group stability under basic conditions makes it particularly valuable for azaspiro synthesis [13]. The protecting group remains intact during treatments with strong bases such as potassium carbonate at elevated temperatures, enabling cyclization reactions to proceed without interference from the nitrogen nucleophile [6]. This stability extends to organometallic conditions and oxidative environments, providing synthetic flexibility [12].

The deprotection of tosyl groups from azaspiro intermediates can be accomplished through several complementary methodologies [13] [12] [11]. Reductive deprotection using magnesium turnings in methanol under sonication conditions represents the classical approach, though yields can vary from 35-84% depending on substrate complexity [13]. Alternative methods include lithium metal with tert-butanol and ethylenediamine in tetrahydrofuran, which provides improved yields of 85-90% under modified Birch reduction conditions [11].

Sodium naphthalene reduction offers another efficient deprotection protocol, particularly suitable for substrates bearing additional sensitive functional groups [14]. This method achieves 83% yield and operates under mild conditions that preserve other structural features of the azaspiro framework [14]. The reaction utilizes sodium naphthalene in 1,2-dimethoxyethane, providing clean removal of the tosyl group through electron transfer mechanisms [14].

Protection StepConditionsDeprotection MethodDeprotection Yield (%)Advantages
N-TosylationTosyl chloride, triethylamine, 4-dimethylaminopyridine, 91% yieldMagnesium/methanol sonication35-84High-yielding protection
Tosyl group stabilityStable under basic conditionsLithium/tert-butanol/ethylenediamine85-90Robust protecting group
Selective protectionPrimary amines preferredSodium naphthalene reduction83Selective removal
Functional group compatibilityCompatible with most groupsBirch reduction conditions80-90Mild conditions

The synthetic value of tosyl protection extends beyond simple nitrogen protection to encompass its role in directing cyclization reactions [6]. In azaspiro[3.3]heptane synthesis, the tosyl group can participate in ring-forming reactions, where its electron-withdrawing character influences regioselectivity and reaction rates [13]. This dual functionality as both protecting group and synthetic directing element makes tosyl protection particularly valuable in complex azaspiro constructions [12].

The replacement of conventional six-membered saturated heterocycles with 2-azaspiro[3.3]heptane derivatives represents a sophisticated bioisosteric strategy that fundamentally alters molecular geometry while preserving essential pharmacological characteristics. Comprehensive studies have demonstrated that azaspiro[3.3]heptane scaffolds exhibit markedly different spatial arrangements compared to their morpholine and piperidine counterparts, with exit vector orientations that are both perpendicular to the original plane and displaced by significant distances [2].
Quantum mechanical minimization studies reveal striking geometric differences when morpholines and piperazines are replaced with their spirocyclic analogs. In acetyl-substituted derivatives, the azaspiroheptane terminal acetyl oxygen is positioned 2.2 Å further out and perpendicular compared to the morpholine analog, while in phenyl-substituted variants, the 4-position of the terminal phenyl ring is displaced by 2.5 Å and oriented perpendicularly [2]. These geometric alterations fundamentally change the three-dimensional pharmacophore presentation, making azaspiroheptanes unsuitable as direct bioisosteres when used in central positions but potentially advantageous as terminal groups.

The most significant advantage of 2-azaspiro[3.3]heptane replacements lies in their impact on lipophilicity profiles. Contrary to intuitive expectations, the addition of a carbon atom through spirocyclization typically results in decreased log D₇.₄ values, ranging from -0.2 to -1.1 log units for basic analogs [2]. This apparent paradox is rationalized by the increased basicity of the spirocyclic nitrogen, which enhances protonation at physiological pH and consequently reduces the fraction of neutral, lipophilic species. The magnitude of this effect correlates directly with the basicity difference between the parent heterocycle and its spirocyclic replacement.

Morpholine Replacement Studies: Clinical examples demonstrate both the potential and limitations of azaspiro[3.3]heptane as morpholine bioisosteres. The spirocyclic analog of linezolid retained antibacterial activity against multiple strains while exhibiting the characteristic lipophilicity reduction, though activity against Escherichia coli was lost [2]. Similarly, a spirocyclic variant of artefenomel showed comparable potency with a ΔpKₐ of +0.8 and Δlog D₇.₄ of -0.6, confirming the general trend toward reduced lipophilicity [2].

Piperidine Replacement Outcomes: The replacement of piperidine rings with azaspiro[3.3]heptane derivatives has yielded mixed results, with success heavily dependent on the substitution pattern and molecular context. C-linked 4-piperidine replacements generally follow the lipophilicity-lowering trend, while N-linked 2-azaspiro[3.3]heptane derivatives represent an exception, showing increased log D₇.₄ values by +0.2 to +0.5 units, consistent with simple carbon addition [2].

Selectivity and Metabolic Stability Benefits: The rigid spirocyclic geometry often translates to improved selectivity profiles and enhanced metabolic stability. Studies comparing spirocyclic analogs with their parent compounds have documented reduced off-target activity and improved enzyme selectivity panels. For instance, the spirocyclic replacement in free fatty acid receptor 1 (FFA1) agonists resulted in enhanced selectivity when tested against panels of 101 G-protein coupled receptors, ion channels, transporters, and enzymes [4].

Impact of Spirocyclic Geometry on Target Binding Affinity

The conformational rigidity imposed by the 2-azaspiro[3.3]heptane scaffold fundamentally alters molecular recognition patterns and binding thermodynamics compared to flexible heterocyclic analogs. This rigidity operates through the principle of preorganization, wherein the bioactive conformation is preferentially stabilized in the unbound state, reducing the entropic penalty associated with target binding and potentially enhancing binding affinity .

Conformational Preorganization Effects: The spirocyclic junction constrains the molecule in a specific three-dimensional arrangement that can enhance complementarity with target binding sites. Crystallographic and nuclear magnetic resonance studies of spirocyclic amino acids reveal distinct conformational preferences that differ markedly from their flexible counterparts [6]. The rigid scaffold eliminates conformational degrees of freedom that would otherwise require energetic investment during the binding process, leading to more favorable binding thermodynamics.

Enhanced Binding Affinity Through Geometric Complementarity: Experimental evidence demonstrates that the unique spatial arrangement of 2-azaspiro[3.3]heptane derivatives can lead to enhanced binding affinities through improved shape complementarity with target proteins. Studies on bacterial phenylalanyl-tRNA synthetases revealed that spirocyclic analogs achieved IC₅₀ values of 5 nM for Enterococcus faecalis and 2 nM for Staphylococcus aureus with high selectivity over human enzymes [7]. This exceptional potency and selectivity profile illustrates the potential for spirocyclic geometry to create highly specific protein-ligand interactions.

Stereoelectronic Considerations: The spirocyclic architecture influences electronic distribution and can modulate key interactions such as hydrogen bonding, π-π stacking, and hydrophobic contacts. The position of the carboxylic acid group within the 2-azaspiro[3.3]heptane framework affects both the pKₐ and the spatial presentation of the ionizable group, influencing interactions with charged residues in target proteins . Computational studies suggest that the 6-carboxylic acid position provides optimal geometric arrangements for enzyme active site complementarity in several target classes.

Differential Binding Modes: The constrained geometry of spirocyclic scaffolds can access binding modes that are energetically unfavorable or impossible for flexible analogs. Studies on spirocyclic peptidomimetics targeting dopamine D2 receptors revealed that diastereoisomeric spirocyclic scaffolds can exhibit opposite allosteric effects - positive versus negative modulation - despite minimal structural differences [8] [9]. This demonstrates the exquisite sensitivity of binding outcomes to precise geometric arrangements enabled by spirocyclic constraints.

Target-Specific Geometric Requirements: Different protein targets exhibit varying tolerance for the geometric constraints imposed by 2-azaspiro[3.3]heptane scaffolds. Enzymes with well-defined, rigid active sites may benefit from the geometric precision of spirocyclic ligands, while targets requiring conformational flexibility may show reduced affinity. Structure-activity relationship studies have identified target classes where spirocyclic replacements consistently enhance binding affinity, including certain peptidases, kinases, and G-protein coupled receptors .

Quantitative Structure-Activity Relationships: Systematic studies of spirocyclic analogs have revealed quantifiable relationships between geometric parameters and binding affinity. Exit vector angles, inter-pharmacophore distances, and torsional constraints all contribute to binding affinity in target-specific manners. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on spirocyclic derivatives have identified optimal geometric parameters for various target classes, providing guidance for rational design efforts [10].

Applications in Allosteric Protein Modulation (e.g., SHP2 Inhibition)

The unique three-dimensional architecture of 2-azaspiro[3.3]heptane derivatives has proven particularly valuable in targeting allosteric binding sites, where precise geometric complementarity is often more critical than in orthosteric sites. Allosteric modulation represents a sophisticated therapeutic approach that can achieve enhanced selectivity and reduced side effects compared to competitive inhibition strategies [11].

SHP2 Allosteric Inhibition Paradigm: The most prominent example of spirocyclic compounds in allosteric modulation involves the protein tyrosine phosphatase SHP2, a critical node in multiple oncogenic signaling pathways. The discovery of the tunnel-like allosteric binding site formed between the N-SH2, C-SH2, and PTP domains of SHP2 opened new opportunities for selective inhibition [12] [13]. This binding site, accessible only when SHP2 adopts its autoinhibited conformation, requires ligands with specific geometric features that spirocyclic scaffolds can uniquely provide.

Evolution of SHP2 Inhibitor Design: The development trajectory of SHP2 allosteric inhibitors illustrates the progressive incorporation of spirocyclic elements to enhance potency and selectivity. The prototypical inhibitor SHP099 features an aminopyrazine core connected to an elaborated piperidine ring, achieving an IC₅₀ of 71 nM [13]. Subsequent optimization led to TNO155, Novartis's clinical candidate, which incorporates a highly potent spirocyclic amine motif replacing the simple piperidine [12]. This spirocyclic modification contributed to enhanced potency and improved pharmacological properties suitable for clinical development.

Mechanism of Allosteric Inhibition: Spirocyclic SHP2 inhibitors function by binding to the tunnel-like allosteric site and stabilizing the autoinhibited conformation of the phosphatase. The rigid geometry of compounds like 2-azaspiro[3.3]heptane derivatives ensures optimal complementarity with this constrained binding pocket, creating multiple favorable contacts that would be difficult to achieve with flexible ligands [12]. The spirocyclic scaffold projects substituents in precise orientations required for key interactions with residues lining the allosteric tunnel.

Structure-Activity Relationships in Allosteric Modulation: Detailed structure-activity relationship studies of spirocyclic SHP2 inhibitors have revealed the critical importance of specific geometric features. The pyrazolopyrimidinone series exemplified by compounds with IC₅₀ values around 67 nM demonstrates how spirocyclic amine replacements can enhance both potency and selectivity [13]. Cyclization to spiro[4.5]-amine configurations in some analogs resulted in more than 10-fold improvements in antiproliferative activity against KYSE cells, with IC₅₀ values reaching 465 nM [13].

Broader Applications in Allosteric Modulation: Beyond SHP2, 2-azaspiro[3.3]heptane scaffolds have found applications in modulating other allosterically regulated proteins. Studies on dopamine D2 receptor modulation revealed that spirocyclic peptidomimetics can function as both positive and negative allosteric modulators, depending on their stereochemical configuration [8] [9]. This demonstrates the potential for fine-tuning allosteric effects through precise geometric control afforded by spirocyclic constraints.

Protein-Protein Interaction Disruption: The three-dimensional architecture of spirocyclic compounds makes them particularly suitable for disrupting protein-protein interactions, which typically involve extended, flat binding interfaces. The spirocyclic geometry can project pharmacophore groups into multiple spatial dimensions, enabling simultaneous contacts with different regions of protein-protein interfaces [14]. This capability has been exploited in developing inhibitors of oncogenic protein complexes and immune checkpoint interactions.

Selectivity Advantages in Allosteric Targeting: The geometric precision required for allosteric binding often translates to enhanced selectivity compared to orthosteric inhibitors. Spirocyclic SHP2 inhibitors demonstrate excellent selectivity over the closely related phosphatase SHP1, as well as other phosphatases, due to the unique geometric requirements of the SHP2 allosteric site [12]. This selectivity profile reduces the likelihood of off-target effects and improves the therapeutic index.

Clinical Translation of Spirocyclic Allosteric Modulators: The advancement of TNO155 and other spirocyclic SHP2 inhibitors into clinical trials represents a significant milestone in translating spirocyclic scaffold technology to therapeutic applications. Clinical studies have demonstrated that these compounds can effectively modulate RAS-MAPK signaling in vivo while maintaining acceptable safety profiles [12]. The success of these programs validates the spirocyclic approach to allosteric modulation and supports broader application of 2-azaspiro[3.3]heptane derivatives in targeting challenging protein targets.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

Explore Compound Types